molecular formula C18H18N2O3S B5732399 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide

货号 B5732399
分子量: 342.4 g/mol
InChI 键: VIRVIGHHTMBGRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a promising drug candidate for the treatment of various cancers and neurodegenerative diseases.

科学研究应用

ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. ACY-1215 is being studied in clinical trials for the treatment of multiple myeloma and other cancers.

作用机制

ACY-1215 works by inhibiting N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, which is involved in the regulation of protein degradation and trafficking. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibition leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and apoptosis in cancer cells. In neurodegenerative diseases, N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibition promotes the clearance of misfolded proteins and reduces neuroinflammation.
Biochemical and Physiological Effects:
ACY-1215 has been shown to induce apoptosis and inhibit proliferation in cancer cells. It also enhances the efficacy of other anticancer drugs, such as bortezomib and lenalidomide. In neurodegenerative diseases, ACY-1215 has been shown to reduce the accumulation of misfolded proteins and improve motor function in animal models.

实验室实验的优点和局限性

The advantages of using ACY-1215 in lab experiments include its high potency and selectivity for N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide, as well as its ability to enhance the efficacy of other anticancer drugs. The limitations include its low aqueous solubility and potential off-target effects.

未来方向

For the research on ACY-1215 include the development of more efficient synthesis methods, the optimization of dosing and administration regimens in clinical trials, and the investigation of its potential for the treatment of other diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis. Additionally, the identification of biomarkers for patient selection and monitoring of treatment response will be crucial for the successful development of ACY-1215 as a therapeutic agent.

合成方法

The synthesis of ACY-1215 involves the reaction of 4-acetylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to form ACY-1215. The synthesis of ACY-1215 is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

属性

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-23-16-10-6-14(7-11-16)17(22)20-18(24)19-15-8-4-13(5-9-15)12(2)21/h4-11H,3H2,1-2H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVIGHHTMBGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-acetylphenyl)carbamothioyl]-4-ethoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。